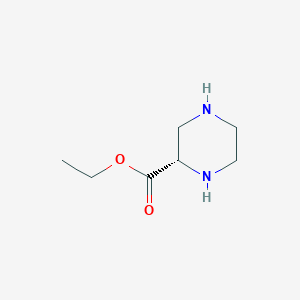

(S)-Ethyl piperazine-2-carboxylate

Description

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

ethyl (2S)-piperazine-2-carboxylate |

InChI |

InChI=1S/C7H14N2O2/c1-2-11-7(10)6-5-8-3-4-9-6/h6,8-9H,2-5H2,1H3/t6-/m0/s1 |

InChI Key |

XWZHSYWFWDKJHI-LURJTMIESA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CNCCN1 |

Canonical SMILES |

CCOC(=O)C1CNCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-piperazine-2-carboxylate typically involves the esterification of (2S)-piperazine-2-carboxylic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl (2S)-piperazine-2-carboxylate may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-piperazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted piperazine derivatives.

Scientific Research Applications

Ethyl (2S)-piperazine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Piperazine derivatives, including ethyl (2S)-piperazine-2-carboxylate, are investigated for their potential use in drug development.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (2S)-piperazine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl Piperazine-2-Carboxylate Dihydrochloride

Methyl Piperazine-2-Carboxylate

tert-Butyl (7R,8aS)-7-Hydroxy-Octahydropyrrolo[1,2-a]Piperazine-2-Carboxylate

Methyl 1-(3-(2-Chloroacetamido)-4-(Prop-2-yn-1-yloxy)Benzoyl)-4-(2-Chloroacetyl)Piperazine-2-Carboxylate (SH-X-026)

- Structure : Contains chloroacetamido and propargyloxy substituents.

- Key Differences :

Structural and Functional Analysis

Ester Group Impact

| Compound | Ester Group | Lipophilicity (LogP)* | Solubility | Stability |

|---|---|---|---|---|

| (S)-Ethyl piperazine-2-carboxylate | Ethyl | Higher | Moderate (organic solvents) | High (resists hydrolysis) |

| Methyl piperazine-2-carboxylate | Methyl | Lower | High (aqueous) | Moderate |

| Ethyl dihydrochloride salt | Ethyl + HCl | Low (ionized) | High (aqueous) | Very high |

*Estimated based on alkyl chain length and substitution.

Q & A

Q. How can researchers optimize the synthesis of (S)-Ethyl piperazine-2-carboxylate to achieve high enantiomeric purity?

Methodological Answer: Enantiomeric purity can be optimized by:

- Using chiral catalysts or resolving agents during esterification or coupling reactions.

- Controlling reaction parameters (e.g., temperature at 0–25°C, anhydrous solvents like THF or DMF) to minimize racemization .

- Employing HPLC with chiral columns or polarimetry to monitor enantiomeric excess during purification .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the stereochemistry of (S)-Ethyl piperazine-2-carboxylate?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): - and -NMR with chiral solvating agents (e.g., Eu(hfc)) to distinguish enantiomers .

- X-ray Crystallography: SHELX programs (SHELXL/SHELXS) refine crystal structures to confirm absolute configuration .

- Circular Dichroism (CD): Correlates electronic transitions with stereochemistry in solution .

Q. How do variations in solvent systems and temperature affect the reaction kinetics and yield during the esterification of piperazine-2-carboxylic acid derivatives?

Methodological Answer:

- Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity but may increase side reactions; yields improve at 40–60°C .

- Low-temperature conditions (0–5°C): Reduce hydrolysis of the ethyl ester group but slow reaction rates .

- Kinetic studies via in situ IR spectroscopy can track esterification progress .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in reported pharmacological activities of (S)-Ethyl piperazine-2-carboxylate across different biological assays?

Methodological Answer:

- Dose-response standardization: Compare EC/IC values under consistent assay conditions (pH, cell lines) .

- Off-target profiling: Use kinase/GPCR panels to identify non-specific interactions .

- Meta-analysis: Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in published IC ranges .

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the preferred conformations of (S)-Ethyl piperazine-2-carboxylate in solution?

Methodological Answer:

- Density Functional Theory (DFT): Calculate energy minima for chair, boat, or twist-boat piperazine ring conformers .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., water vs. DMSO) on puckering amplitudes using Cremer-Pople coordinates .

- Validate predictions with NOESY NMR to detect through-space proton interactions .

Q. What strategies should be employed to validate the biological target engagement of (S)-Ethyl piperazine-2-carboxylate in neuronal calcium channel studies?

Methodological Answer:

- Patch-clamp electrophysiology: Measure Ca current inhibition in dorsal root ganglion neurons .

- Fluorescent probes (e.g., Fluo-4): Quantitate intracellular Ca flux changes in HEK293 cells expressing Cav2.2 channels .

- Radioligand displacement assays: Use H-labeled ω-conotoxin MVIIA to assess competitive binding .

Q. How can structure-activity relationship (SAR) studies be systematically designed using (S)-Ethyl piperazine-2-carboxylate as a scaffold for CNS-targeted drug development?

Methodological Answer:

- Scaffold diversification: Introduce substituents at the piperazine N-2 or carboxylate positions to modulate lipophilicity (clogP) and blood-brain barrier penetration .

- Pharmacophore mapping: Overlay active analogs to identify critical hydrogen-bonding or steric features .

- In vivo PK/PD correlation: Measure brain-to-plasma ratios in rodent models after structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.